Brexpiprazole D8 is a deuterated derivative of brexpiprazole, a medication primarily used in the treatment of schizophrenia and as an adjunctive treatment for major depressive disorder. The compound is classified as an atypical antipsychotic and acts on various neurotransmitter receptors, including serotonin and dopamine receptors. The addition of deuterium atoms in Brexpiprazole D8 enhances its stability and can improve pharmacokinetic properties, making it a valuable tool in pharmacological studies and drug development.
Brexpiprazole D8 is synthesized from the parent compound brexpiprazole, which was developed by Otsuka Pharmaceutical and received approval from the U.S. Food and Drug Administration in 2015. The deuterated form is often utilized in research settings for analytical purposes, particularly in mass spectrometry, where it serves as an internal standard for quantifying brexpiprazole levels in biological samples.
Brexpiprazole D8 is categorized under:
The synthesis of Brexpiprazole D8 typically involves the incorporation of deuterium into the molecular structure of brexpiprazole. Various methods can be employed, including:
The synthetic process often includes:
Brexpiprazole D8 retains the core structure of brexpiprazole, which includes:
The incorporation of deuterium alters the hydrogen atoms in specific locations, enhancing the compound's stability.
Brexpiprazole D8 can participate in various chemical reactions similar to its parent compound, including:
Analytical methods such as LC-MS (liquid chromatography-mass spectrometry) are employed to monitor these reactions, providing insights into kinetics and mechanisms.
Brexpiprazole D8 functions primarily as a partial agonist at serotonin 5-HT1A receptors and dopamine D2 receptors. This dual action helps stabilize mood and reduce psychotic symptoms without the full agonist effects that can lead to side effects associated with other antipsychotics.
Pharmacodynamic studies demonstrate that Brexpiprazole D8 exhibits:
Relevant data from studies indicate that modifications in physical properties can significantly affect bioavailability and pharmacokinetics.
Brexpiprazole D8 serves several important roles in research:
Stable isotope-labeled compounds—particularly deuterated pharmaceuticals—represent a sophisticated intersection of chemistry and pharmacology that leverages isotopic substitution to optimize therapeutic agents. Deuterium (²H or D), a stable, non-radioactive hydrogen isotope with an additional neutron, forms stronger carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds due to reduced vibrational stretching frequency and higher activation energy for cleavage. This fundamental difference manifests as the deuterium kinetic isotope effect (DKIE), quantified as the ratio of reaction rate constants (kH/kD). The DKIE typically ranges between 2–10 for oxidative metabolic reactions, directly attenuating metabolic degradation rates when deuterium replaces hydrogen at vulnerable molecular positions [2] [6].
Deuterated drugs have evolved through two strategic paradigms:
Beyond metabolic stabilization, deuteration mitigates toxic metabolite formation, minimizes drug–drug interactions from polymorphic enzymes (e.g., CYP2D6), and extends half-life—enabling optimized therapeutic indices [2] [6].
Brexpiprazole-d8—a site-specific octadeuterated analogue of the atypical antipsychotic brexpiprazole—serves as a quintessential model for studying deuterium’s impact on CNS drug development. It incorporates deuterium at eight positions: the piperazine ring’s methylene groups (2,2,3,3,5,5,6,6-d8), strategically shielding metabolic hotspots from oxidative N-dealkylation by cytochrome P450 enzymes [5] [9]. Though not a therapeutic agent itself, brexpiprazole-d8 is indispensable in drug metabolism and pharmacokinetic (DMPK) studies:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7